Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13674385
InChI: InChI=1S/C19H37NO3Si/c1-10-12-15-16(23-24(8,9)19(5,6)7)13-11-14-20(15)17(21)22-18(2,3)4/h10,15-16H,1,11-14H2,2-9H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1CC=C)O[Si](C)(C)C(C)(C)C
Molecular Formula: C19H37NO3Si
Molecular Weight: 355.6 g/mol

Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13674385

Molecular Formula: C19H37NO3Si

Molecular Weight: 355.6 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate -

Specification

Molecular Formula C19H37NO3Si
Molecular Weight 355.6 g/mol
IUPAC Name tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-2-prop-2-enylpiperidine-1-carboxylate
Standard InChI InChI=1S/C19H37NO3Si/c1-10-12-15-16(23-24(8,9)19(5,6)7)13-11-14-20(15)17(21)22-18(2,3)4/h10,15-16H,1,11-14H2,2-9H3
Standard InChI Key NBALLXXQBOROKD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1CC=C)O[Si](C)(C)C(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1CC=C)O[Si](C)(C)C(C)(C)C

Introduction

Molecular Structure and Functional Groups

Core Piperidine Framework

The piperidine ring, a six-membered amine heterocycle, forms the backbone of this compound. Its chair conformation minimizes steric strain, while nitrogen at the 1-position participates in hydrogen bonding and coordination chemistry. The tert-butyloxycarbonyl (Boc) group at this position acts as a protective moiety for the amine, enabling selective deprotection under acidic conditions .

Allyl Substituent at C2

The allyl group (–CH2CH=CH2) at the 2-position introduces a site for subsequent functionalization via olefin metathesis, epoxidation, or radical addition. This unsaturated group enhances molecular flexibility and provides a handle for cross-coupling reactions, as demonstrated in the synthesis of (–)-anaferine analogs .

TBS Ether at C3

The tert-butyldimethylsilyl (TBS) ether at C3 serves as a robust protective group for the hydroxyl moiety. With a bond dissociation energy of ~110 kcal/mol, it resists basic and nucleophilic conditions but cleaves selectively under fluoride-based reagents like tetrabutylammonium fluoride (TBAF). This protection strategy is critical in multi-step syntheses requiring orthogonal deprotection sequences .

PropertyValueSource
Molecular FormulaC19H37NO3Si
Molecular Weight355.6 g/mol
IUPAC Nametert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-2-prop-2-enylpiperidine-1-carboxylate
CAS Number1310339-85-5 (related analog)

Synthesis and Reaction Pathways

Stepwise Assembly

The synthesis typically begins with N-Boc protection of piperidine, followed by sequential functionalization:

  • Boc Protection: Piperidine reacts with di-tert-butyl dicarbonate under basic conditions to install the Boc group at N1 .

  • Hydroxylation at C3: Directed lithiation at C3, followed by oxidation, yields the tertiary alcohol.

  • Silylation: Treatment with tert-butyldimethylsilyl chloride (TBSCl) and imidazole converts the C3 hydroxyl to the TBS ether .

  • Allylation at C2: A palladium-catalyzed Tsuji-Trost reaction introduces the allyl group, leveraging the Boc group’s steric bulk to direct regioselectivity .

Key Reaction
Piperidine+(Boc)2OEt3NN-Boc-piperidineLDA, O2C3-OH intermediateTBSClC3-TBS etherAllyl bromideTarget compound\text{Piperidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{N-Boc-piperidine} \xrightarrow{\text{LDA, O}_2} \text{C3-OH intermediate} \xrightarrow{\text{TBSCl}} \text{C3-TBS ether} \xrightarrow{\text{Allyl bromide}} \text{Target compound}

Stereoselective Variants

Enantioselective routes employ chiral auxiliaries or asymmetric catalysis. For example, Evans’ oxazolidinones induce diastereoselectivity during allylation, achieving enantiomeric excesses >90% in related systems .

Applications in Organic Synthesis

Alkaloid Synthesis

This compound serves as a linchpin in constructing piperidine-containing alkaloids. In the total synthesis of (–)-anaferine, the TBS-protected intermediate undergoes ring-closing metathesis to form the macrocyclic core .

Peptide Mimetics

The Boc-protected amine facilitates incorporation into peptide chains, while the TBS ether enables post-assembly modifications. Such derivatives mimic natural peptide turn structures, enhancing proteolytic stability .

Catalytic Applications

Transition metal complexes derived from this compound exhibit activity in asymmetric hydrogenation. The allyl group coordinates to rhodium or iridium centers, inducing chirality transfer during substrate reduction .

Table 2: Synthetic Applications

ApplicationExampleOutcomeSource
Alkaloid Synthesis(–)-Anaferine72% yield over 8 steps
Peptide ModificationStapled α-helical peptidesEnhanced helicity (ΔTm +15°C)
Asymmetric CatalysisRh-catalyzed hydrogenation89% ee

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